4-{[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]amino}-6-methyl-2H-chromen-2-one
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Overview
Description
4-{[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]amino}-6-methyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with a dimethylamino group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]amino}-6-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine and a suitable leaving group.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a Friedel-Crafts alkylation reaction using a methoxybenzene derivative and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]amino}-6-methyl-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohol or amine derivatives.
Scientific Research Applications
4-{[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]amino}-6-methyl-2H-chromen-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]amino}-6-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Affecting Signal Transduction Pathways: Influencing various signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
4-{[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]amino}-6-methyl-2H-chromen-2-one can be compared with other similar compounds, such as:
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar structure but lacks the chromen-2-one core.
2-Methoxy-5-((phenylamino)methyl)phenol: This compound also contains a methoxyphenyl group but differs in its overall structure and functional groups.
Properties
Molecular Formula |
C21H24N2O3 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
4-[[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]amino]-6-methylchromen-2-one |
InChI |
InChI=1S/C21H24N2O3/c1-14-9-10-20-16(11-14)17(12-21(24)26-20)22-13-18(23(2)3)15-7-5-6-8-19(15)25-4/h5-12,18,22H,13H2,1-4H3 |
InChI Key |
YGIYVPWMNNNWHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2NCC(C3=CC=CC=C3OC)N(C)C |
Origin of Product |
United States |
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